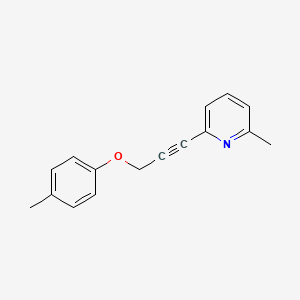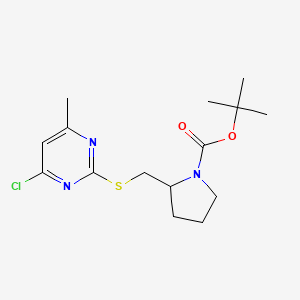
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine is an organic compound with the molecular formula C16H15NO It is a derivative of pyridine, featuring a methyl group at the second position and a 3-p-tolyloxy-prop-1-ynyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methylpyridine and 3-p-tolyloxy-prop-1-yne.
Reaction Conditions: The key reaction involves the coupling of 2-methylpyridine with 3-p-tolyloxy-prop-1-yne under specific conditions. This is often achieved using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the alkyne group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(3-phenoxy-prop-1-ynyl)pyridine
- 2-Methyl-6-(3-methoxy-prop-1-ynyl)pyridine
- 2-Methyl-6-(3-ethoxy-prop-1-ynyl)pyridine
Uniqueness
2-Methyl-6-(3-p-tolyloxy-prop-1-ynyl)pyridine is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
851854-41-6 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-methyl-6-[3-(4-methylphenoxy)prop-1-ynyl]pyridine |
InChI |
InChI=1S/C16H15NO/c1-13-8-10-16(11-9-13)18-12-4-7-15-6-3-5-14(2)17-15/h3,5-6,8-11H,12H2,1-2H3 |
InChI Key |
GMIZGDGVYPBQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CC2=CC=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)


![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)




